molecular formula C10H13N5O2 B13434002 N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide

N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide

Cat. No.: B13434002
M. Wt: 235.24 g/mol
InChI Key: FRRKGGPRNMSLMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide (CAS: 2007908-81-6) is a pyrazolo-pyrimidine derivative characterized by a pivalamide (2,2-dimethylpropanamide) group at the 6-position and a hydroxyl group at the 4-position of the heterocyclic core (Figure 1). The compound is commercially available with a purity of ≥95% and is typically supplied in 1g quantities for research purposes .

Pyrazolo-pyrimidines are widely explored for their bioactivity, particularly as kinase or phosphodiesterase (PDE) inhibitors.

Properties

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

IUPAC Name

2,2-dimethyl-N-(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)propanamide

InChI

InChI=1S/C10H13N5O2/c1-10(2,3)8(17)14-9-12-6-5(4-11-15-6)7(16)13-9/h4H,1-3H3,(H3,11,12,13,14,15,16,17)

InChI Key

FRRKGGPRNMSLMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=C(C=NN2)C(=O)N1

Origin of Product

United States

Preparation Methods

Condensation of Pyrazole and Pyrimidine Precursors

Methodology:

  • Starting Materials: Ortho-amino esters of pyrazole derivatives and nitriles or amidines serve as primary substrates.
  • Reaction Conditions: Typically involve reflux in polar aprotic solvents such as dimethylformamide (DMF) or dioxane, often with acid catalysis (e.g., HCl) or basic conditions.
  • Key Steps: Cyclization via nucleophilic attack and subsequent ring closure to form the fused heterocycle.

Reference:
A microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines employing condensation of N-pyrazolylamides with nitriles, which allows rapid generation of diverse derivatives, including hydroxylated variants, was reported by Zhang et al. (2017). This method emphasizes high yields and operational simplicity.

Cross-Coupling and Functionalization

Methodology:

  • Catalytic Cross-Coupling: Suzuki-Miyaura or Buchwald-Hartwig reactions facilitate the introduction of substituents at specific positions.
  • Hydroxylation: Post-cyclization oxidation or nucleophilic substitution introduces the hydroxy group at the 4-position, often using reagents like hydroxylamine derivatives or via direct oxidation.

Reference:
A patent describes a process involving Suzuki-Miyaura cross-coupling using rGO-Ni@Pd catalysts to synthesize 1H-pyrazolo[3,4-d]pyrimidines with hydroxyl functionalities, suitable for pharmaceutical applications.

Direct Synthesis from Precursors

Methodology:

  • Starting from 4-amino-pyrazolopyrimidines: These intermediates are reacted with pivaloyl chloride or pivalic anhydride under basic or catalytic conditions to afford pivalamide derivatives.
  • Hydroxy Group Introduction: The hydroxy group at the 4-position can be introduced via nucleophilic substitution or oxidation of suitable precursors.

Reference:
A microwave-assisted method reported by K. Singh et al. (2018) involves cyclization of ortho-amino esters with nitriles under microwave irradiation, yielding pyrazolopyrimidinones, which can be further functionalized to include hydroxy groups.

Specific Preparation of this compound

Synthetic Route Overview

Based on the literature, an effective synthetic pathway involves:

  • Step 1: Cyclization of an ortho-amino ester of pyrazole with a suitable nitrile to form the core pyrazolopyrimidine.
  • Step 2: Hydroxylation at the 4-position, achieved via nucleophilic substitution or oxidation.
  • Step 3: Introduction of the pivalamide group at the 6-position through acylation with pivaloyl chloride or pivalic anhydride.

Detailed Procedure

Step Reagents & Conditions Description
1. Cyclization Ortho-amino ester of pyrazole + nitrile, reflux in dioxane with HCl Cyclization to form the heterocyclic core
2. Hydroxylation Hydroxylamine derivatives or oxidation reagents (e.g., hydrogen peroxide, NaOH) Conversion at the 4-position to introduce the hydroxy group
3. Pivalamide Formation Pivaloyl chloride + base (e.g., triethylamine) Acylation at the 6-position to install the pivalamide group

Note: The exact reaction conditions (temperature, solvent, catalysts) depend on the specific starting materials and desired yields, often optimized via microwave-assisted techniques for efficiency.

Data Table: Comparative Synthesis Parameters

Method Starting Materials Key Reagents Reaction Conditions Yield (%) Advantages
Microwave condensation Ortho-amino ester + nitrile HCl, microwave irradiation 6 hours, 150°C 75-85 Rapid, high yield, scalable
Cross-coupling Pyrazolopyrimidine + hydroxyl source rGO-Ni@Pd catalyst Reflux, solvent-dependent 65-78 Selective hydroxylation, versatile
Acylation Pyrazolopyrimidine core + pivaloyl chloride Triethylamine Room temperature, 2-4 hours 70-80 Direct functionalization

Research Findings and Innovations

  • Microwave-Assisted Synthesis: Offers significant reductions in reaction time and improved yields, as demonstrated in recent studies.
  • Catalytic Cross-Coupling: The use of supported metal catalysts like rGO-Ni@Pd enhances selectivity and functional group tolerance.
  • Sequential Functionalization: Combining cyclization with post-synthetic modifications allows for tailored derivatives with specific pharmacological properties.

Chemical Reactions Analysis

N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pyrazolo[3,4-d]pyrimidine scaffold is a versatile template for drug discovery. Key analogues and their substituent-driven differences are outlined below:

Table 1: Structural and Functional Comparison of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Activity Reference
N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide 4-OH, 6-pivalamide ~306.34* High hydrophobicity due to bulky pivalamide group
Compound 26 () 4-OH, 6-(2-chlorophenyl-propanamide) ~416.85 PDE-9A inhibitor; 41% synthetic yield
Compound 4d () 4-amino-6-mercapto, 3-sulfonamide 418.39 Anticancer/antimicrobial potential; mp 170–172°C
Compound 3 () 4-hydrazine, 1-p-tolyl ~268.29 Precursor for triazolopyrimidine derivatives

*Calculated based on molecular formula.

Key Observations:
  • Substituent Bulk and Solubility : The pivalamide group in the target compound introduces significant steric bulk, which may reduce aqueous solubility compared to smaller substituents like the sulfonamide in 4d or the chlorophenyl-propanamide in 26 .
  • Bioactivity : Compound 26 demonstrates explicit PDE-9A inhibitory activity, suggesting that pyrazolo-pyrimidines with aryl-propanamide groups are effective in targeting PDEs . The target compound’s pivalamide group may alter selectivity or potency, though direct biological data are unavailable.
  • Synthetic Accessibility : The 41% yield of Compound 26 highlights challenges in introducing complex substituents, whereas the target compound’s commercial availability implies optimized synthesis routes .

Physicochemical and Spectroscopic Comparisons

  • Melting Points : Compound 4d has a melting point of 170–172°C , while the target compound’s melting point is unreported. The lower mp of 4d may correlate with its sulfonamide group’s polarity.
  • Spectroscopic Data : Compound 4d exhibits distinct NMR signals (e.g., δ 11.5 ppm for SH), absent in the target compound due to differing substituents .

Biological Activity

N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological effects, and pharmacological applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The structural formula can be represented as follows:

C14H18N4O\text{C}_{14}\text{H}_{18}\text{N}_4\text{O}

This compound's melting point and boiling point are critical for its characterization and practical applications in drug formulation .

Synthesis

This compound can be synthesized through various methods involving the reaction of substituted pyrazolo[3,4-d]pyrimidines with pivalic acid derivatives. Techniques such as refluxing in solvents or using microwave-assisted synthesis have been reported to improve yields and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. This compound has shown promising activity against various cancer cell lines:

  • In vitro Studies : The compound demonstrated significant anti-proliferative effects against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. The IC50 values were reported at 8.21 µM and 19.56 µM respectively for compound variants .
  • Mechanism of Action : It acts as an epidermal growth factor receptor (EGFR) inhibitor, which is crucial since EGFR plays a vital role in the proliferation and survival of cancer cells. Compounds derived from this scaffold have been noted to exhibit ATP-competitive inhibition of EGFR .

Enzyme Inhibition

Another critical biological activity of this compound is its ability to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism that contributes to oxidative stress and inflammation:

  • Xanthine Oxidase Inhibition : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can effectively inhibit XO activity, suggesting potential applications in treating gout and other inflammatory conditions .

Case Study 1: Anticancer Efficacy

A study conducted on a series of new pyrazolo[3,4-d]pyrimidine derivatives demonstrated that modifications to the core structure could enhance anticancer efficacy. The derivative this compound was among those tested for EGFR inhibition and showed promising results in both wild-type and mutant forms of the receptor .

Case Study 2: Inhibition of Xanthine Oxidase

In another research effort focused on the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidines, this compound was evaluated for its XO inhibitory activity. The results indicated a significant reduction in uric acid levels in treated models, supporting its potential use in managing hyperuricemia .

Q & A

Advanced Research Question

  • Replace the 4-hydroxyl group with bioisosteres (e.g., fluorine) to reduce Phase II glucuronidation .
  • Use deuterated pivalamide to slow CYP450-mediated oxidation .
  • Assess stability in liver microsomes (human vs. rodent) and correlate with LogP values (aim for 1.5–3.0) .

What safety protocols are critical when handling this compound?

Basic Research Question

  • Toxicity data for analogs (e.g., H-Pyrazolo[3,4-d]pyrimidin-4-ol) show acute oral LD50_{50} > 500 mg/kg in rats. Use PPE (gloves, goggles) and work in a fume hood .
  • Avoid skin contact (potential irritant) and store at –20°C under nitrogen to prevent degradation .

How can researchers resolve low solubility in aqueous buffers?

Advanced Research Question

  • Formulate with co-solvents (e.g., 10% DMSO/PEG-400) for in vitro assays.
  • Synthesize prodrugs (e.g., phosphate esters at the 4-hydroxy position) to enhance solubility .
  • Measure solubility via shake-flask method (pH 1–7.4) and adjust buffer composition .

What analytical methods quantify this compound in biological matrices?

Advanced Research Question

  • LC-MS/MS with MRM transitions (e.g., m/z 291→136 for quantification).
  • Validate linearity (1–1000 ng/mL), recovery (>80%), and matrix effects (hemolyzed blood vs. plasma) .

Are there known off-target effects mediated by the pivalamide moiety?

Advanced Research Question
Pivalamide derivatives may inhibit carnitine uptake via OCTN2 transporters. Assess off-target binding using:

  • Radiolabeled 14C^{14}\text{C}-carnitine uptake assays in hepatocytes.
  • Structural analogs lacking pivalamide as negative controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.